molecular formula C14H13IO2 B6210192 1-(benzyloxy)-4-iodo-2-methoxybenzene CAS No. 741283-41-0

1-(benzyloxy)-4-iodo-2-methoxybenzene

Cat. No.: B6210192
CAS No.: 741283-41-0
M. Wt: 340.16 g/mol
InChI Key: PSTUEMRFRHUISK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-iodo-2-methoxybenzene is a di-substituted benzene derivative that serves as a valuable synthetic intermediate in organic chemistry and materials science research. This compound features both ether-protected phenolic (benzyloxy) and methoxy functional groups, alongside a reactive iodine atom, making it a versatile building block for constructing more complex molecular architectures through metal-catalyzed cross-coupling reactions. Research Applications and Value: The primary research value of this compound lies in its use as a key precursor in the synthesis of π-conjugated polymers and electroluminescent materials, such as poly(p-phenylenevinylene) derivatives (PPVs) . Its molecular structure is designed for further functionalization; the iodine moiety readily participates in Negishi, Stille, and other palladium-catalyzed cross-coupling reactions to form biaryl systems, a common scaffold in pharmaceuticals and organic electronic materials . The benzyloxy group offers a protective strategy for the phenol, which can be selectively deprotected in multi-step synthetic sequences, as demonstrated in the synthesis of complex natural products and specialized monomers . Handling and Storage: For optimal stability, this reagent should be stored in a dark place, sealed under dry conditions, and kept at room temperature . As a precaution, it may cause skin and eye irritation (GHS Hazard Statements H315-H319) . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated fume hood. Note: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. The information presented is based on data from structurally related compounds and is provided for informational purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

741283-41-0

Molecular Formula

C14H13IO2

Molecular Weight

340.16 g/mol

IUPAC Name

4-iodo-2-methoxy-1-phenylmethoxybenzene

InChI

InChI=1S/C14H13IO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

PSTUEMRFRHUISK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)I)OCC2=CC=CC=C2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Benzyloxy 4 Iodo 2 Methoxybenzene

Regioselective Functionalization Strategies for the Benzene (B151609) Core

The arrangement of the benzyloxy, iodo, and methoxy (B1213986) groups on the benzene ring is critical to the identity of the final compound. Achieving the desired 1,2,4-substitution pattern necessitates highly regioselective synthetic methods.

Electrophilic Aromatic Iodination Protocols and Control of Regioselectivity

Direct iodination of a benzene ring is an electrophilic aromatic substitution reaction. Unlike other halogens, iodine is relatively unreactive, and the reaction is often reversible. curlyarrows.com To overcome this, an oxidizing agent is typically used to convert molecular iodine (I₂) into a more potent electrophile, such as the iodine cation (I⁺). ntu.edu.sgntu.edu.sgjove.com Common oxidizing agents include nitric acid, hydrogen peroxide, and copper salts. ntu.edu.sgntu.edu.sgjove.com The reaction then proceeds through the standard mechanism of electrophilic aromatic substitution. masterorganicchemistry.com

The regioselectivity of the iodination is governed by the directing effects of the substituents already present on the benzene ring. Both the benzyloxy and methoxy groups are ortho-, para-directing activators due to their ability to donate electron density to the ring through resonance. In the case of a 1-(benzyloxy)-2-methoxybenzene precursor, the incoming iodo group would be directed to the positions ortho and para to these groups. The steric bulk of the benzyloxy group can influence the regiochemical outcome, potentially favoring substitution at the less hindered para position.

To achieve the desired 1-(benzyloxy)-4-iodo-2-methoxybenzene, the starting material would ideally be 1-(benzyloxy)-2-methoxybenzene. The strong ortho-, para-directing nature of both the methoxy and benzyloxy groups would direct the incoming iodine electrophile to the C4 and C6 positions. Careful control of reaction conditions, such as temperature and the choice of iodinating agent and solvent, is crucial to maximize the yield of the desired 4-iodo isomer over the 6-iodo byproduct.

Table 1: Reagents for Electrophilic Aromatic Iodination

Reagent/SystemDescription
I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂)Oxidizing agent generates a more reactive iodine electrophile. ntu.edu.sgntu.edu.sgjove.com
Iodine Monochloride (ICl)The more electronegative chlorine atom polarizes the I-Cl bond, making the iodine atom electrophilic. curlyarrows.com
N-Iodosuccinimide (NIS)A common and milder source of electrophilic iodine.

Directed Metalation and Subsequent Iodination Approaches

Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity. wikipedia.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, an iodine source like molecular iodine, to install the iodo group at the desired location. wikipedia.org

The methoxy group is a known DMG, although it is considered to be of moderate strength. wikipedia.orgorganic-chemistry.org In a 1-(benzyloxy)-2-methoxybenzene system, the methoxy group can direct lithiation to the C3 position. However, the benzyloxy group can also act as a DMG. The relative directing power of these two groups would determine the primary site of metalation. The O-carbamate group is recognized as one of the most powerful DMGs. nih.gov

To synthesize this compound using this approach, a plausible route would involve starting with a precursor where a stronger DMG is positioned to direct iodination to the desired C4 position. Alternatively, a blocking group strategy could be employed to temporarily occupy other reactive sites.

Table 2: Common Directing Metalation Groups (DMGs) in Order of Approximate Directing Power

GroupStrength
-OCONR₂Strong organic-chemistry.orgnih.gov
-CONR₂Strong organic-chemistry.org
-SO₂NR₂Strong organic-chemistry.org
-OCH₂OR (e.g., -OMOM)Strong organic-chemistry.org
-OMeModerate wikipedia.orgorganic-chemistry.org
-NR₂Moderate organic-chemistry.org

Installation of Ether Linkages

The synthesis of this compound also involves the formation of two distinct ether linkages: the benzyloxy group and the methoxy group.

Formation of the Benzyloxy Group via Alkylation Reactions

The benzyloxy group is commonly introduced via a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this context, a suitably substituted phenol (B47542) would be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile and displaces a halide from benzyl (B1604629) chloride or benzyl bromide to form the benzyl ether. ccspublishing.org.cnacs.org

For instance, a synthetic route could involve the benzylation of 4-iodo-2-methoxyphenol. The phenol is treated with a base like sodium hydroxide (B78521) or potassium carbonate to generate the phenoxide, which then reacts with benzyl chloride to yield this compound. acs.orgorgsyn.org

Strategies for Methoxy Group Introduction on Aromatic Systems

The methoxy group can be introduced onto an aromatic ring through several methods. One common approach is the methylation of a corresponding phenol using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. wikipedia.org

Alternatively, nucleophilic aromatic substitution (SNA) can be employed, where a good leaving group, such as a halide, on the aromatic ring is displaced by a methoxide (B1231860) source. clockss.org This reaction is often facilitated by the presence of electron-withdrawing groups on the ring. clockss.org In some cases, metal-catalyzed methoxylation of aryl halides can also be an effective strategy. wikipedia.org

Multistep Synthetic Route Design and Optimization

A possible synthetic pathway could commence with a commercially available substituted phenol or aniline. For example, starting from 2-methoxy-4-nitrophenol, the synthesis could proceed as follows:

Protection of the phenol: The phenolic hydroxyl group could be protected as a benzyl ether.

Reduction of the nitro group: The nitro group can be reduced to an amino group.

Sandmeyer reaction: The amino group can be converted to an iodo group via a diazonium salt intermediate.

Another potential route could start from vanillin, which possesses a methoxy and a hydroxyl group. The hydroxyl group could be benzylated, followed by iodination. The aldehyde group could then be removed or converted to another functional group as needed.

Optimization of a multistep synthesis involves several factors, including:

Reagent and catalyst selection: Choosing efficient and selective reagents for each step.

Reaction conditions: Optimizing temperature, reaction time, and solvent for each transformation.

Purification methods: Developing effective purification strategies, such as crystallization or chromatography, to isolate the desired product at each stage.

Atom economy and green chemistry principles: Designing a route that minimizes waste and utilizes safer reagents and solvents.

The development of a robust and scalable synthesis for this compound is crucial for its application in further chemical synthesis. nih.govnih.gov

Orthogonal Protecting Group Strategies in Complex Molecule Construction

In the synthesis of large, complex molecules with multiple reactive sites, protecting groups are essential for temporarily masking functional groups to prevent unwanted side reactions. An orthogonal protecting group strategy is an advanced approach where multiple protecting groups are used, each of which can be removed under a specific set of conditions without affecting the others. wikipedia.org This allows for the selective deprotection and reaction at different sites within the same molecule at various stages of a synthesis. wikipedia.org

The structure of this compound is a prime example of a substrate designed for orthogonal protection. The two hydroxyl groups are masked by benzyl and methyl ethers, which have distinct chemical stabilities and deprotection methods:

Benzyl Ether (-OBn): This group is commonly removed under reductive conditions, most notably through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This method is mild and highly selective, leaving many other functional groups, including methyl ethers and aryl iodides, intact.

Methyl Ether (-OMe): This group is significantly more robust and is stable to the conditions used for benzyl ether cleavage. Its removal requires harsh, strongly acidic reagents, with boron tribromide (BBr₃) being a common choice.

This orthogonality allows a synthetic chemist to, for instance, first perform a cross-coupling reaction at the iodo position, then selectively deprotect the benzyloxy group to reveal a free hydroxyl for further functionalization, all while the methoxy group remains protected until a later stage. Advanced strategies may even employ light-sensitive (photocleavable) protecting groups to achieve wavelength-controlled, orthogonal deprotection. nih.gov

Sequential Functionalization and Convergent Synthesis

This compound is an ideal building block for such strategies. The aryl iodide functionality is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sequential Functionalization: The reactive C-I bond allows for initial functionalization through metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira couplings. wikipedia.org For example, a Suzuki coupling could be used to introduce a new aryl or alkyl group at the 4-position. Following this transformation, the orthogonal nature of the protecting groups allows for sequential manipulation. The benzyl ether could be cleaved to allow for a subsequent reaction at that position. This step-by-step modification is the essence of sequential functionalization. An analogous strategy is seen in the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, where a substituted benzene ring undergoes a sequence of nitration, reduction, cyclization, and chlorination. researchgate.net

Convergent Synthesis: In a convergent approach, this compound would serve as one key fragment. This fragment could be elaborated through a coupling reaction, for instance. Simultaneously, a second, different molecular fragment would be prepared in a separate series of reactions. In the final stages of the synthesis, these two fragments are joined together. wikipedia.org This fragment-coupling approach is particularly valuable for creating large and complex molecules, such as certain natural products or pharmaceutical agents. scholarsresearchlibrary.com The synthesis of tris(4-methoxyphenyl)phenylsilane via the palladium-catalyzed coupling of 4-iodoanisole (B42571) and phenylsilane (B129415) serves as a practical example of coupling an iodo-alkoxybenzene to build a more complex structure. ui.ac.id

Green Chemistry Principles in the Synthesis of Aryl Iodides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of important intermediates like aryl iodides. The focus is on preventing waste, maximizing atom economy, and using less hazardous reagents and safer solvents.

Solvent-Free and Environmentally Benign Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Research has focused on developing solvent-free reaction conditions or replacing traditional solvents with more environmentally benign alternatives like water.

One-pot syntheses, where multiple reaction steps are carried out in the same flask without isolating intermediates, are a cornerstone of this approach. ui.ac.id This strategy reduces solvent usage for reactions and purifications, minimizes waste, and saves energy and time. For the synthesis of aryl iodides, methods have been developed that proceed from aromatic amines via stable diazonium salt intermediates in a one-pot, metal-free process. wikipedia.org The use of water as a green solvent in the reductive dimerization of nitrosobenzenes further highlights the move toward more sustainable conditions. ui.ac.id

Catalytic Approaches for Sustainable Synthesis

Catalytic reactions are inherently greener than stoichiometric processes because they use small amounts of a catalyst to generate large amounts of product, thereby reducing waste. The development of novel catalytic systems for aryl iodide synthesis and their subsequent reactions is a major area of green chemistry research.

A significant advancement is the use of catalytic quantities of iodoarenes themselves to generate hypervalent iodine reagents in situ. Traditionally, hypervalent iodine(III) reagents, which are powerful oxidants, are used in stoichiometric amounts, generating significant waste. nsf.gov Modern methods use a co-oxidant, such as m-chloroperbenzoic acid (m-CPBA) or even oxygen from the air, to continuously regenerate the active hypervalent iodine species from the aryl iodide precursor. nsf.govarkat-usa.org This catalytic cycle provides a much more sustainable and atom-economical alternative to using heavy metal-based oxidants. nsf.gov These catalytic systems are effective for a range of transformations, including the synthesis of complex heterocyclic structures and other valuable chemical entities.

Chemical Reactivity and Transformation Pathways of 1 Benzyloxy 4 Iodo 2 Methoxybenzene

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in 1-(benzyloxy)-4-iodo-2-methoxybenzene is the most reactive site for cross-coupling reactions due to its relatively low bond dissociation energy. This facilitates oxidative addition to low-valent transition metal catalysts, initiating a catalytic cycle that leads to the formation of a diverse array of substituted aromatic compounds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of similar iodo- and bromo-substituted aromatic ethers provides a strong basis for predicting its behavior. For instance, the coupling of various aryl halides with arylboronic acids is a well-established transformation. researchgate.netnih.govrsc.org

Typically, these reactions are carried out in the presence of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor such as palladium acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or a more electron-rich and bulky phosphine. A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. The reaction is commonly performed in a solvent system consisting of an organic solvent like toluene, dioxane, or dimethylformamide (DMF), often with the addition of water.

Based on analogous reactions, a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid would likely proceed under the conditions outlined in the table below, yielding the corresponding biaryl product in good to excellent yields.

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O90-100Estimated 85-95
4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (3)-K₃PO₄ (3)Dioxane/H₂O100Estimated 80-90
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O80-90Estimated 75-85

*Yields are estimated based on similar reactions reported in the literature.

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, allowing for the introduction of various alkynyl moieties.

Standard conditions for the Sonogashira coupling involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like cuprous iodide (CuI), and an amine base, typically a primary or secondary amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), which also often serves as the solvent. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. nih.govrsc.org

The coupling of this compound with a terminal alkyne such as phenylacetylene (B144264) or ethynyltrimethylsilane would be expected to proceed efficiently to afford the corresponding disubstituted alkyne.

Interactive Data Table: Representative Conditions for Sonogashira Coupling

Alkyne PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRoom Temp - 50Estimated 90-98
EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF60Estimated 85-95
1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineToluene70Estimated 80-90

*Yields are estimated based on similar reactions reported in the literature. nsf.govgelest.com

Heck Reactions and Olefin Functionalization

The Heck reaction provides a method for the arylation of olefins, forming a new carbon-carbon bond at a vinylic position. libretexts.org This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene in the presence of a base. libretexts.org this compound is a suitable aryl iodide for this transformation.

Typical Heck reaction conditions involve a palladium catalyst, often Pd(OAc)₂, and a phosphine ligand, although ligand-free conditions have also been developed, particularly for reactive aryl iodides. clockss.org A variety of bases can be employed, with triethylamine (Et₃N) and potassium carbonate (K₂CO₃) being common choices. The choice of solvent can influence the reaction outcome, with polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or acetonitrile (B52724) being frequently used.

The reaction of this compound with an alkene such as styrene (B11656) or methyl acrylate (B77674) would lead to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The stereochemical outcome of the Heck reaction is typically trans.

Interactive Data Table: Representative Conditions for Heck Reaction

Olefin PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF100Estimated 80-90
Methyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile80Estimated 75-85
n-Butyl acrylatePd/C (5)-NaOAc (2)NMP120Estimated 70-80

*Yields are estimated based on similar reactions reported in the literature. uwindsor.ca

Nickel-Catalyzed Reductive Cross-Coupling

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often exhibiting different reactivity and selectivity. nsf.gov Nickel catalysts are particularly effective in the coupling of aryl halides with organometallic reagents, such as Grignard reagents (Kumada coupling), and in reductive cross-coupling reactions involving two electrophiles. rhhz.netnih.govnih.govarkat-usa.org

In a Kumada-type coupling, this compound would react with a Grignard reagent, such as phenylmagnesium bromide, in the presence of a nickel catalyst, typically a nickel(II) salt like NiCl₂ or Ni(acac)₂, often with a phosphine or N-heterocyclic carbene (NHC) ligand. nih.govnih.govarkat-usa.org Reductive cross-coupling reactions, on the other hand, involve the coupling of two electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant, like manganese or zinc metal. rhhz.net

Interactive Data Table: Representative Conditions for Nickel-Catalyzed Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)Reductant (equiv)SolventTemperature (°C)Yield (%)
Phenylmagnesium bromideNiCl₂(dppp) (5)--THFRoom Temp - 60Estimated 70-85
n-Butylmagnesium chlorideNi(acac)₂ (5)IPr·HCl (10)-Dioxane80Estimated 65-80
Isopropyl bromideNiBr₂·glyme (10)dtbbpy (10)Mn (2)DMF50Estimated 60-75

*Yields are estimated based on similar reactions reported in the literature.

Other Transition Metal-Mediated Coupling Processes

Beyond palladium and nickel, other transition metals can also mediate the coupling of aryl iodides. Copper-catalyzed reactions, such as the Ullmann condensation, are well-established for the formation of C-O, C-N, and C-S bonds. nih.govorganic-chemistry.org For example, the reaction of this compound with a phenol (B47542) or an amine in the presence of a copper catalyst and a base would yield a diaryl ether or a diaryl amine, respectively. nih.govorganic-chemistry.org These reactions often require higher temperatures than their palladium-catalyzed counterparts.

More recently, iron, cobalt, and rhodium-catalyzed cross-coupling reactions have gained attention as more sustainable and cost-effective alternatives, although their application to substrates like this compound is less documented.

Reactivity of Ether Functionalities

The benzyloxy and methoxy (B1213986) groups in this compound are generally stable under the conditions of many organic transformations, including most cross-coupling reactions. However, they can be cleaved under specific, often harsh, conditions. The selective cleavage of one ether group in the presence of the other can be challenging but is achievable.

The benzyloxy group is susceptible to hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. sciforum.net This method is generally mild and efficient for debenzylation. sciforum.net However, if other reducible functional groups are present in the molecule, this method may lack selectivity. Alternatively, strong Lewis acids such as boron tribromide (BBr₃) can cleave benzyl (B1604629) ethers. nih.govrsc.org

The methoxy group is generally more robust than the benzyloxy group. Its cleavage typically requires harsher conditions, such as treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids like BBr₃. nih.govrsc.org The use of BBr₃ can often lead to the cleavage of both methoxy and benzyloxy groups if the reaction is not carefully controlled. nih.govrsc.org Selective demethylation in the presence of a benzyloxy group can sometimes be achieved using specific reagents or by carefully controlling the reaction conditions, although this remains a synthetic challenge. rsc.org

Selective Cleavage of Benzyloxy Ethers for Further Derivatization

The benzyloxy group is a commonly used protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the various methods available for its removal. organic-chemistry.org Selective cleavage of the benzyloxy ether in this compound yields 4-iodo-2-methoxyphenol, a key intermediate for further derivatization. sigmaaldrich.comuni.lu

One of the most prevalent methods for debenzylation is catalytic hydrogenation. organic-chemistry.org This reaction is typically performed using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. A key advantage of this method is its chemoselectivity, often leaving other functional groups, such as the methoxy ether and the iodo substituent, intact under controlled conditions.

Catalytic transfer hydrogenation offers a milder and often more practical alternative to using pressurized hydrogen gas. researchgate.netmdpi.com In this method, a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, is used to generate hydrogen in situ. organic-chemistry.orgresearchgate.net This technique is particularly useful when other reducible groups are present in the molecule. organic-chemistry.org Strong acids can also cleave benzyl ethers, but this method is generally less favored for substrates that may be sensitive to acidic conditions. organic-chemistry.org

Table 1: Conditions for Selective Cleavage of Benzyl Ethers
MethodReagents and ConditionsKey FeaturesReference
Catalytic HydrogenationH₂, Pd/C, various solvents (e.g., ethanol, ethyl acetate)Common and efficient method. Can be selective under controlled conditions. organic-chemistry.org
Catalytic Transfer HydrogenationAmmonium formate or 1,4-cyclohexadiene, Pd/CMilder conditions, avoids pressurized H₂. Useful for sensitive substrates. organic-chemistry.orgresearchgate.net
Acid-Catalyzed CleavageStrong acids (e.g., HBr, HI)Limited to acid-insensitive substrates. organic-chemistry.org

The resulting 4-iodo-2-methoxyphenol, with its newly exposed hydroxyl group, is primed for a variety of subsequent reactions, including etherification, esterification, or participation in coupling reactions.

Methoxy Ether Stability and Potential Transformations

The methoxy group on the aromatic ring of this compound is generally more stable than the benzyloxy group. Methoxy ethers are typically resistant to the conditions used for the catalytic hydrogenation or mild acid-catalyzed cleavage of benzyl ethers. colostate.edu This differential stability is a cornerstone of its utility in synthetic strategies, allowing for selective deprotection of the benzyloxy group. organic-chemistry.org

While stable, the methoxy group can be cleaved under more forceful conditions, such as treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) at elevated temperatures. However, these conditions would likely affect other functional groups in the molecule, such as the iodo substituent and potentially the aromatic ring itself.

Transformations of the methoxy group itself are less common but can be achieved. For instance, demethylation to the corresponding phenol is a possible transformation, though it requires harsh reagents that may lack selectivity in a multifunctional compound like this. The primary role of the methoxy group in the context of this compound is often as a stable, electron-donating directing group for aromatic substitution reactions. uninsubria.it

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the electron-donating benzyloxy and methoxy groups. libretexts.orgmsu.edu Both of these alkoxy groups are ortho- and para-directing. libretexts.orgorganicchemistrytutor.com This means they increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com

In this compound, the positions available for substitution are C3, C5, and C6.

The benzyloxy group at C1 directs incoming electrophiles to the C2 (occupied) and C4 (occupied) and C6 positions.

The methoxy group at C2 directs to the C1 (occupied), C3 and C5 positions.

The iodo group at C4 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance effects involving its lone pairs. ulethbridge.camasterorganicchemistry.com It directs to the C3 and C5 positions.

The combined influence of these groups suggests that electrophilic substitution will be directed primarily to the C3 and C5 positions, which are ortho to the methoxy group and the iodo group, and meta to the benzyloxy group. The activating effect of the methoxy group is strong and will likely dominate the directing effects. libretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentPositionReactivity EffectDirecting EffectReference
-OCH₂Ph (Benzyloxy)1ActivatingOrtho, Para libretexts.org
-OCH₃ (Methoxy)2ActivatingOrtho, Para libretexts.orgorganicchemistrytutor.com
-I (Iodo)4DeactivatingOrtho, Para ulethbridge.camasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on this molecule is less favorable under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro or cyano groups) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.org Since this compound contains electron-donating groups, it is deactivated towards nucleophilic attack. libretexts.org However, reactions can sometimes be forced under harsh conditions or through alternative mechanisms like those involving organometallic intermediates.

Reductive Dehalogenation and Hydrogenation Studies

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodo group susceptible to reductive cleavage. Reductive dehalogenation of aryl iodides can be achieved using various methods, including catalytic hydrogenation or using metal hydrides. organic-chemistry.orgtandfonline.com For instance, treatment with a palladium catalyst and a hydrogen source can selectively remove the iodine atom to yield 1-(benzyloxy)-2-methoxybenzene. organic-chemistry.org The general reactivity for reductive dehalogenation is Ar-I > Ar-Br > Ar-Cl. nih.gov

Complete hydrogenation of the aromatic ring requires more forcing conditions, such as high pressure and temperature, in the presence of catalysts like platinum, palladium, or nickel. lumenlearning.comjove.com This process would lead to the formation of a substituted cyclohexane. However, under these conditions, the benzyloxy group would also be cleaved via hydrogenolysis. organic-chemistry.org Therefore, simultaneous dehalogenation, debenzylation, and ring hydrogenation could potentially occur, leading to a mixture of products including methoxycyclohexane. The specific outcome would depend heavily on the chosen catalyst and reaction conditions. gla.ac.uk

Applications of 1 Benzyloxy 4 Iodo 2 Methoxybenzene As a Building Block in Complex Chemical Synthesis

Intermediacy in Natural Product Total Synthesis

The quest to synthesize naturally occurring compounds has long been a driving force for innovation in organic chemistry. 1-(benzyloxy)-4-iodo-2-methoxybenzene has proven to be an effective intermediate in the total synthesis of several complex natural products, providing a pre-functionalized aromatic core that can be elaborated into intricate molecular scaffolds.

One of the most notable applications of this compound is in the synthesis of the lamellarin class of marine alkaloids. Lamellarins are characterized by a unique pentacyclic framework and have garnered significant attention due to their wide range of biological activities, including cytotoxicity against tumor cell lines, inhibition of HIV-1 integrase, and modulation of topoisomerase I activity.

In the total synthesis of lamellarins U and A3, this compound serves as a key precursor to one of the aryl components of the final structure. The iodo group at the 4-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, allowing for the strategic formation of a carbon-carbon bond with another molecular fragment. The benzyloxy and methoxy (B1213986) groups, on the other hand, act as protected hydroxyl functionalities that can be unmasked at a later stage to reveal the natural product's phenolic moieties. This strategic use of protecting groups is crucial for the successful execution of the synthesis, preventing unwanted side reactions and allowing for the selective modification of different parts of the molecule.

The ability to construct the complex and biologically active lamellarin scaffold underscores the importance of this compound as a starting material for molecules with significant therapeutic potential.

The structural motif of a substituted benzene (B151609) ring bearing hydroxyl and ether functionalities is a common feature in a vast number of natural products. The benzyloxy and methoxy groups present in this compound make it an ideal precursor for the synthesis of analogues of such natural products. The benzyl (B1604629) group can be readily cleaved under various conditions, most commonly through hydrogenolysis, to reveal a free hydroxyl group. This deprotection step is often performed in the final stages of a synthesis to furnish the desired phenolic natural product.

Furthermore, the methoxy group can either be retained in the final product, contributing to the ethereal nature of the molecule, or it can be cleaved under more forcing conditions to yield a second phenolic group. This flexibility allows chemists to generate a library of natural product analogues with varying substitution patterns on the aromatic ring. By systematically modifying these functional groups, researchers can probe the structure-activity relationships of a particular class of natural products, leading to the development of new compounds with enhanced biological activity or improved pharmacokinetic properties. While direct examples in the literature are specific to certain complex syntheses, the fundamental reactivity of the functional groups present in this compound makes it an inherently valuable precursor for a wide range of phenolic and ethereal natural products.

Utility in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The versatility of this compound extends beyond natural product synthesis into the realms of pharmaceutical and agrochemical research. The iodo-substituted aromatic ring is a prime substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions that are cornerstones of modern medicinal and process chemistry.

The presence of the iodine atom facilitates participation in a range of palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in many pharmaceuticals.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities, which can be further elaborated or are themselves part of the final active molecule.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines, another prevalent functional group in drug candidates.

These transformations allow for the rapid and efficient construction of complex molecular frameworks from relatively simple starting materials. The benzyloxy and methoxy groups can be carried through these reaction sequences and then deprotected or modified in the later stages of the synthesis to provide the final, often more polar, active pharmaceutical ingredient or agrochemical. This modular approach is highly valued in drug discovery and development as it allows for the rapid synthesis of a diverse range of analogues for biological screening.

While specific, publicly available examples directly citing this compound in the synthesis of patented pharmaceuticals or agrochemicals are often proprietary, the fundamental reactivity of this compound makes it an attractive intermediate for the construction of compounds containing substituted phenyl ethers and phenols, which are classes of molecules with broad applications in these industries.

Role in the Development of Functional Organic Materials

The unique electronic and structural features of this compound also lend themselves to the development of novel functional organic materials. The iodo-aromatic moiety can be a key component in the synthesis of conjugated polymers and other organic electronic materials.

Through reactions like the Sonogashira and Suzuki couplings, this building block can be incorporated into larger, extended π-systems. The resulting materials can exhibit interesting photophysical and electronic properties, such as fluorescence, phosphorescence, and charge-transport capabilities. The benzyloxy and methoxy substituents can be used to tune the solubility and solid-state packing of these materials, which in turn influences their bulk properties.

For example, the incorporation of such substituted aromatic units can impact the band gap of a conjugated polymer, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The potential for post-polymerization modification, by deprotecting the benzyloxy group to a phenol (B47542), offers a route to further functionalize the material, for instance, by attaching other chemical entities or by altering its surface properties. Although still an emerging area of application, the inherent reactivity and functionality of this compound position it as a promising building block for the next generation of functional organic materials.

Synthesis and Reactivity of Derivatives and Analogues of 1 Benzyloxy 4 Iodo 2 Methoxybenzene

Positional Isomers and Haloarene Variations

The arrangement of substituents on the benzene (B151609) ring significantly influences the chemical and physical properties of benzenoid compounds. In the case of 1-(benzyloxy)-4-iodo-2-methoxybenzene, positional isomers, where the iodo, benzyloxy, and methoxy (B1213986) groups are arranged differently, exhibit distinct reactivity. For instance, the isomer 2-(benzyloxy)-4-iodo-1-methoxybenzene (B3008885) is a known compound used in synthetic chemistry. bldpharm.com The relative positions of these groups affect the electronic environment of the aromatic ring and the steric accessibility of the iodine atom, which is crucial for reactions such as cross-coupling.

The reactivity of haloarenes is also dependent on the nature of the halogen substituent. Generally, the reactivity of aryl halides in reactions like nucleophilic substitution and cross-coupling follows the order I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most easily cleaved. Consequently, this compound is typically more reactive in palladium-catalyzed cross-coupling reactions than its bromo or chloro analogues. nih.gov

The synthesis of specific positional isomers often requires tailored synthetic routes. For example, the synthesis of 4-iodoanisole (B42571) (1-iodo-4-methoxybenzene), a simpler analogue, can be achieved by the reaction of anisole (B1667542) with iodine chloride in acetic acid or through a process involving sodium iodide and sodium hypochlorite. google.com The introduction of a benzyloxy group adds another layer of complexity to the synthesis, often involving the protection of a phenol (B47542) before iodination or the nucleophilic substitution of a suitably activated precursor with benzyl (B1604629) alcohol.

The presence of multiple halogens on the ring, such as in 2-bromo-1-iodo-4-methoxybenzene, allows for selective or sequential cross-coupling reactions, exploiting the differential reactivity of the C-Br and C-I bonds. nih.govbldpharm.com

Table 1: Comparison of Haloarene Reactivity in Cross-Coupling Reactions

Haloarene TypeGeneral Reactivity TrendRationale
Aryl IodideHighestWeakest carbon-halogen bond, facilitating oxidative addition.
Aryl BromideIntermediateStronger bond than C-I, often requiring more forcing conditions.
Aryl ChlorideLowestStrongest carbon-halogen bond, typically requiring specialized ligands and catalysts.

Modifications of the Benzyloxy and Methoxy Side Chains

The benzyloxy and methoxy groups in this compound are not merely passive substituents; they can be chemically altered to yield a variety of derivatives. A primary modification is the cleavage of these ether linkages.

Debenzylation: The benzyloxy group is a common protecting group for phenols and alcohols due to its relative stability and the various methods available for its removal. Catalytic hydrogenation is a standard method for debenzylation, where the benzyloxy group is cleaved to yield a phenol and toluene. This process transforms this compound into 4-iodo-2-methoxyphenol. Other reagents, such as strong acids or Lewis acids, can also effect this transformation. The selective debenzylation of similar structures, like 1-benzyloxy-4-methoxybenzene, has been demonstrated using functionalized mesoporous silica (B1680970) nanocomposites. researchgate.net

Demethylation: The methoxy group is generally more robust than the benzyloxy group. Its cleavage requires harsher conditions, typically involving strong Lewis acids like boron tribromide (BBr₃) or strong nucleophiles like lithium iodide. Demethylation of this compound would yield 2-(benzyloxy)-5-iodophenol.

Furthermore, the aromatic ring of the benzyloxy group itself can be a site for further functionalization, such as nitration or halogenation, before or after its attachment to the main phenolic oxygen. For example, the synthesis of 1-benzyloxy-4-nitrobenzene from 4-nitrophenol (B140041) and benzyl bromide is a known procedure. researchgate.net Additionally, related structures like 4-allyl-1-(benzyloxy)-2-methoxybenzene highlight modifications where the core structure is altered at different positions. sigmaaldrich.com

Table 2: Common Side Chain Modifications

ModificationReagents/ConditionsProduct Type
DebenzylationH₂, Pd/C; BCl₃; Acid CatalysisPhenol
DemethylationBBr₃; HI; LiIPhenol
AllylationAllyl bromide, baseAllyl-substituted arene
Nitration (on benzyl group)HNO₃, H₂SO₄Nitro-substituted benzyloxy arene

Structure-Reactivity Profiles of Substituted Aryl Iodides

The reactivity of an aryl iodide in synthetic transformations, particularly in metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination, is profoundly influenced by the electronic and steric nature of the other substituents on the aromatic ring. nih.govnih.gov

Electrophilic Aromatic Substitution: The ring is activated towards electrophilic attack at the positions ortho and para to the activating groups. libretexts.org

Nucleophilic Aromatic Substitution: The increased electron density generally deactivates the ring towards traditional SₙAr reactions.

Steric Effects: The ortho-methoxy group in this compound introduces steric hindrance around the adjacent C-1 position. This can influence the approach of bulky reagents or catalyst complexes. In some cases, ortho substituents can promote certain reactions by favoring a specific conformation or transition state. acs.org

Advanced Methodologies for Mechanistic Elucidation in Transformations Involving 1 Benzyloxy 4 Iodo 2 Methoxybenzene

In-Situ Spectroscopic Techniques for Reaction Monitoring

The real-time observation of chemical reactions as they occur provides invaluable kinetic and structural information that is often lost in traditional endpoint analysis. In-situ spectroscopic techniques are powerful tools for monitoring the concentration of reactants, products, and transient intermediates throughout the course of a reaction involving 1-(benzyloxy)-4-iodo-2-methoxybenzene.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, where this compound would serve as an aryl halide partner, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly insightful technique. researchgate.netwiley.com High-pressure NMR tubes can be utilized to study reactions under elevated temperatures and pressures, allowing for the detection of labile catalytic species that are only present under reaction conditions. wiley.com For instance, detailed ³¹P NMR studies have been successfully employed to investigate the changes in the palladium coordination sphere during the Heck reaction of aryl halides. researchgate.net By monitoring the chemical shifts of phosphorus-containing ligands, researchers can identify different palladium complexes present in the catalytic cycle. uwindsor.ca

Another powerful technique is in-situ Fourier-transform infrared (FTIR) spectroscopy, often referred to as ReactIR. This method tracks the changes in vibrational frequencies of functional groups in real-time. For a reaction involving this compound, ReactIR could monitor the consumption of the C-I bond and the formation of a new carbon-carbon or carbon-heteroatom bond, providing kinetic data on the reaction progress.

Furthermore, Quick Scanning Extended X-ray Absorption Fine Structure (QEXAFS) has been used to gain insight into the mechanism of Heck-type coupling reactions. acs.org This technique can monitor the solid catalyst and the liquid reaction mixture simultaneously, identifying soluble palladium species that are the catalytically active species and observing changes in the catalyst structure during the reaction. acs.org Although not yet reported for this compound specifically, the application of these in-situ spectroscopic methods to analogous aryl iodides provides a clear blueprint for how such mechanistic questions can be addressed. nih.gov

Table 1: In-Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Gained Example Application for this compound Reactions
In-Situ NMR Structural information on intermediates, catalyst speciation, reaction kinetics. Monitoring ³¹P NMR to observe palladium-ligand complexes in a Suzuki-Miyaura coupling.
In-Situ FTIR (ReactIR) Real-time concentration profiles of reactants and products, reaction kinetics. Tracking the disappearance of the C-I stretching frequency and the appearance of a new C-C bond vibration.
QEXAFS Oxidation state and coordination environment of the metal catalyst, identification of active species. Observing the formation of soluble Pd(0) species from a solid precatalyst during a Heck reaction.

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a definitive method for tracing the fate of atoms and functional groups within a reaction mechanism. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or a radioactive isotope (e.g., ¹⁴C, ¹⁸F), the pathway of that atom can be followed through the reaction to the final products.

A key application of isotopic labeling is the determination of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. The magnitude of the KIE can provide strong evidence for which bonds are broken or formed in the rate-determining step of a reaction. For example, experimental and theoretical ¹³C KIEs have been used to gain detailed insight into the catalytic mechanism of the Suzuki-Miyaura reaction of aryl halides. chemrxiv.org Such studies have established that for aryl bromides, the oxidative addition occurs to a monoligated palladium complex, whereas for aryl iodides, the first irreversible step precedes oxidative addition. chemrxiv.org Applying this methodology to the Suzuki-Miyaura coupling of this compound could definitively establish the nature of the oxidative addition step for this specific substrate.

Another use of isotopic labeling is to elucidate reaction pathways by tracking the position of the label in the products. For instance, in a hypothetical Sonogashira coupling of this compound with a terminal alkyne, deuterium (B1214612) labeling of the alkyne's terminal proton (R-C≡C-D) would allow researchers to determine if the C-H bond is cleaved in the catalytic cycle. Furthermore, the synthesis of radiolabeled versions of this compound, for example with ¹⁸F, could be envisioned for applications in positron emission tomography (PET) imaging, drawing parallels from the rapid ¹⁸F-labeling of peptides via Sonogashira cross-coupling with 4-[¹⁸F]fluoroiodobenzene. uwindsor.ca

Table 2: Isotopic Labeling Strategies for Mechanistic Studies

Labeling Strategy Purpose Hypothetical Application to this compound
¹³C Kinetic Isotope Effect Determine the rate-determining step and transition state structure. Measure the KIE at the carbon bearing the iodine to probe the oxidative addition step in a cross-coupling reaction.
Deuterium Labeling Trace the pathway of hydrogen atoms. Use a deuterated coupling partner to investigate the mechanism of C-H activation or other proton transfer steps.
Radioactive Labeling (e.g., ¹⁸F) Create tracers for imaging or metabolic studies. Synthesize an ¹⁸F-labeled analogue to study its in-vivo distribution and metabolism.

Chromatographic and Mass Spectrometric Approaches for Intermediate Identification

Many catalytic reactions proceed through a series of short-lived, low-concentration intermediates. The direct detection and characterization of these transient species are paramount for a complete understanding of the catalytic cycle. The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) is a powerful technique for separating and identifying these elusive intermediates. vapourtec.com

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of organometallic intermediates in solution. rsc.org In the context of palladium-catalyzed cross-coupling reactions involving this compound, ESI-MS could be employed to intercept and characterize key palladium(0) and palladium(II) intermediates. For example, studies on the Sonogashira reaction have successfully used negative-ion ESI-MS to directly observe key intermediates such as [Pd(PPh₃)₂(Ar)(I)]⁻ and [Pd(PPh₃)₂(Ar)(C≡CR)]⁻, providing direct evidence for the species involved in the catalytic cycle. researchgate.net The use of tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of these intermediates by inducing fragmentation and analyzing the resulting daughter ions. researchgate.net

The development of novel sampling technologies, such as those that allow for the online monitoring of biphasic reaction mixtures by HPLC and flow NMR, further enhances the ability to study complex reaction systems. vapourtec.com For a Suzuki-Miyaura coupling of this compound, such a setup would enable the real-time analysis of both the organic and aqueous phases, providing a comprehensive picture of the reaction kinetics and the distribution of species between the two phases. vapourtec.com

Table 3: Chromatographic and Mass Spectrometric Techniques for Intermediate Identification

Technique Function Example Application for this compound Reactions
HPLC-MS Separation and identification of reaction components and intermediates. Isolating and identifying minor byproducts or transient intermediates in a complex reaction mixture.
ESI-MS Soft ionization technique for the detection of charged and neutral species in solution. Direct observation of anionic or cationic palladium intermediates in a cross-coupling catalytic cycle.
Tandem MS (MS/MS) Structural elucidation of ions by collision-induced dissociation. Fragmenting a detected palladium intermediate to confirm its ligand sphere and connectivity.

Future Research Directions and Unexplored Avenues for 1 Benzyloxy 4 Iodo 2 Methoxybenzene

Integration into Continuous Flow Chemistry Protocols

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. The integration of 1-(benzyloxy)-4-iodo-2-methoxybenzene into continuous flow protocols could unlock new efficiencies for reactions involving this substrate, particularly for metal-catalyzed cross-coupling reactions.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing reaction yields and minimizing side-product formation. For instance, Heck, Suzuki, and Sonogashira cross-coupling reactions, which are fundamental transformations for aryl iodides, could be significantly improved. The use of packed-bed reactors with immobilized palladium catalysts could facilitate catalyst recycling and product purification, streamlining the synthesis of complex biaryls and other derivatives.

Table 1: Potential Advantages of Flow Chemistry for Reactions with this compound

FeatureAdvantage in Flow ChemistryRelevance to Aryl Iodide Chemistry
Heat Transfer Superior surface-area-to-volume ratio allows for rapid heating and cooling.Enables precise temperature control for exothermic coupling reactions, minimizing thermal decomposition.
Mass Transfer Efficient mixing of reagents and catalysts.Increases reaction rates and improves yields in heterogeneous catalysis.
Safety Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates.Safer handling of organometallic reagents and high-pressure reactions (e.g., carbonylation).
Automation Automated systems allow for high-throughput screening of reaction conditions.Rapid optimization of catalyst loading, solvent, base, and temperature for coupling reactions.
Scalability Production can be scaled up by extending the operation time rather than increasing reactor size.Facilitates the production of larger quantities of derivatives for applications in medicinal chemistry or materials science. nih.gov

Photocatalytic and Electrosynthetic Transformations

The fields of photoredox catalysis and electrosynthesis offer green and powerful alternatives to traditional synthetic methods. These techniques utilize visible light or electricity, respectively, to generate highly reactive intermediates under mild conditions. The carbon-iodine bond in this compound is particularly susceptible to single-electron transfer processes, making it an ideal candidate for such transformations.

Photocatalysis: Visible-light photoredox catalysis could be employed to generate an aryl radical from this compound. This radical could then participate in a variety of C-C and C-heteroatom bond-forming reactions that are complementary to traditional palladium-catalyzed methods. For example, Giese-type additions to electron-deficient alkenes or cross-coupling with various partners could be explored.

Electrosynthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction. The electrochemical reduction of this compound at a cathode could generate an aryl anion or radical anion, which could then be trapped with electrophiles. Conversely, anodic oxidation could potentially engage the electron-rich aromatic ring in novel cyclization or coupling reactions.

Table 2: Prospective Photocatalytic and Electrosynthetic Reactions

MethodProposed TransformationPotential Product Class
Photoredox Catalysis Atom Transfer Radical Addition (ATRA) to alkenes/alkynes.Functionalized alkyl- or vinyl-substituted aromatics.
Dual catalysis with a transition metal (e.g., Ni, Cu).Cross-coupled products (e.g., C-N, C-S, C-P bonds).
Electrosynthesis Cathodic reduction followed by reaction with CO₂.Benzoic acid derivatives.
Anodic oxidation in the presence of a nucleophile.Introduction of new functional groups onto the aromatic ring.
Paired electrolysis for simultaneous anode/cathode reactions.Highly efficient and sustainable dual functionalization.

Research in this area would expand the synthetic utility of this compound, providing access to novel molecular architectures under environmentally benign conditions.

Sustainable and Atom-Economical Synthetic Pathways

A major goal of modern organic synthesis is the development of sustainable and atom-economical reactions. This involves minimizing waste by maximizing the incorporation of all atoms from the starting materials into the final product. For this compound, this can be pursued through C-H activation and the development of recyclable catalytic systems.

Instead of traditional cross-coupling reactions that require a pre-functionalized coupling partner (e.g., an organoboron reagent in Suzuki coupling), direct C-H arylation using this compound would be a more atom-economical approach. rsc.org This involves the direct coupling of the aryl iodide with an unactivated C-H bond of another aromatic or heteroaromatic compound, releasing only a molecule of hydrogen iodide.

Exploration in Cascade and Domino Reactions

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools for the rapid construction of complex molecules from simple precursors. The ortho-disubstituted pattern of this compound provides a unique platform for designing novel cascade sequences.

The strategic positioning of the iodo group and the methoxy (B1213986) group can be exploited to trigger a cascade following an initial coupling event at the C-I bond. For instance, a palladium-catalyzed coupling could be followed by an intramolecular cyclization involving the methoxy group or the benzyloxy group. One could envision a sequence where an initial Sonogashira coupling introduces an alkyne, which then undergoes a palladium- or gold-catalyzed cyclization with one of the ortho-ether oxygens to form a substituted benzofuran. ebi.ac.uk Such a process would build molecular complexity rapidly and efficiently. rsc.org

Potential cascade sequences could involve:

Heck-Cyclization: An initial intermolecular Heck reaction followed by an intramolecular cyclization onto the aromatic ring.

Coupling-Rearrangement: A cross-coupling reaction that triggers a subsequent rearrangement, potentially involving one of the ether groups.

Radical Cyclization: Formation of an aryl radical that initiates an intramolecular cyclization cascade.

Design of Novel Catalytic Systems Utilizing the Compound's Reactivity

The specific electronic and steric properties of this compound can be used to design and test new catalytic systems. The presence of two ether oxygens at the ortho and meta positions relative to the iodine could influence the reactivity of a metal catalyst through coordination.

This substrate could serve as a benchmark for evaluating the efficacy of new catalysts for challenging cross-coupling reactions, particularly those aimed at operating under milder conditions or with lower catalyst loadings. For example, developing iron- or copper-based catalysts as cheaper and more sustainable alternatives to palladium for C-I bond activation is a high-priority research area. rsc.org

Furthermore, derivatives of this compound could be synthesized to act as ligands for transition metals. By incorporating a coordinating group elsewhere on the molecule, novel pincer-type or bidentate ligands could be created. The electronic properties of these ligands would be tuned by the benzyloxy and methoxy substituents, potentially leading to catalysts with unique reactivity and selectivity. Research in this direction would not only expand the applications of the title compound but also contribute to the fundamental development of new catalytic technologies.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-(benzyloxy)-4-iodo-2-methoxybenzene, and how can side products be minimized?

Answer:
The synthesis typically involves halogenation and protection/deprotection steps. For iodination, N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C is effective, as iodine’s lower reactivity compared to bromine requires elevated temperatures . To minimize side products (e.g., di-iodinated derivatives), use stoichiometric control (1:1 molar ratio of substrate to NIS) and monitor reaction progress via TLC. Benzyloxy group introduction can follow a two-step sequence: (1) acetyl protection of phenolic -OH, (2) benzylation using benzyl bromide/K₂CO₃ in DMF under reflux. Hydrolysis of the acetyl group with aqueous NaOH ensures high yield. Optimize solvent purity and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

  • ¹H NMR : Focus on aromatic proton splitting patterns. The methoxy (-OCH₃) group appears as a singlet at ~3.8 ppm, while benzyloxy protons resonate as a singlet at ~5.1 ppm. Coupling between iodine and adjacent protons may cause slight deshielding .
  • ¹³C NMR : Identify the iodinated carbon (C-I) at ~90–100 ppm. Methoxy and benzyloxy carbons appear at ~55 ppm and ~70 ppm, respectively.
  • IR Spectroscopy : Confirm ether linkages (C-O-C stretches at 1200–1250 cm⁻¹) and absence of -OH stretches (if protection is complete).
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (calc. for C₁₄H₁₃IO₃: ~380.0 g/mol) and iodine’s isotopic signature .

Advanced: How does the ortho-iodo substitution influence the compound’s reactivity in cross-coupling reactions compared to bromo or chloro analogs?

Answer:
The ortho-iodo group enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki, Heck) due to iodine’s lower electronegativity and larger atomic radius, facilitating bond cleavage. However, steric hindrance from the adjacent methoxy group can reduce reaction rates. Compared to bromo/chloro analogs:

  • Reactivity : Iodo > Bromo > Chloro in cross-couplings, but side reactions (e.g., dehalogenation) are more prevalent with iodine.
  • Optimization : Use bulky ligands (e.g., XPhos) to mitigate steric effects and lower temperatures (40–60°C) to suppress side pathways. Contrast with bromo derivatives, which require higher temperatures (80–100°C) .

Advanced: When encountering discrepancies in crystallographic data during structure determination, what strategies can resolve such ambiguities?

Answer:
Discrepancies (e.g., bond length anomalies or thermal ellipsoid distortions) require:

  • Data Reprocessing : Re-examine integration parameters (e.g., Lorentz-polarization corrections) in software like SHELX or Olex2 .
  • Twins/Disorder Analysis : Use PLATON to check for missed twinning or solvent masking. For disordered benzyl groups, refine occupancy ratios with constraints.
  • Validation Tools : Cross-validate with CIF Check (IUCr) and compare geometric parameters (e.g., C-I bond lengths: ~2.09 Å) against literature values .

Advanced: How can computational modeling predict the regioselectivity of electrophilic substitution in derivatives of this compound?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices and electrostatic potential maps. The methoxy group directs electrophiles to the para position (relative to itself), while iodine’s inductive effect deactivates the ring.
  • MD Simulations : Simulate transition states to assess steric effects from the benzyloxy group. For example, nitration favors the position meta to iodine due to steric hindrance from the ortho substituents.
  • Benchmarking : Compare predicted regioselectivity with experimental results (e.g., HPLC-monitored nitration) to refine computational parameters .

Advanced: How do solvent polarity and catalyst choice influence the efficiency of iodine-mediated C–H functionalization in this compound?

Answer:

  • Solvent Effects : High-polarity solvents (e.g., DMF, DMSO) stabilize ionic intermediates in iodine-mediated reactions, improving yields. For radical pathways (e.g., photochemical C–H activation), use non-polar solvents (toluene) to extend radical lifetimes.
  • Catalysts : CuI or Pd(OAc)₂ enhances iodine participation in Ullmann or Sonogashira couplings. For oxidative functionalization, employ TEMPO/I₂ systems to generate iodonium intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.